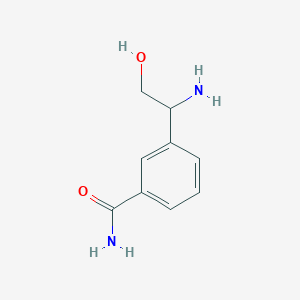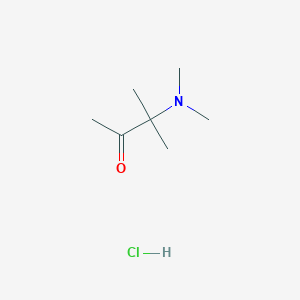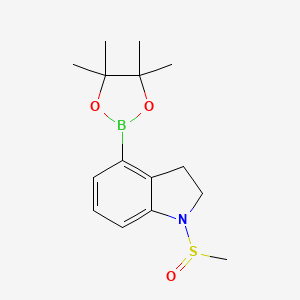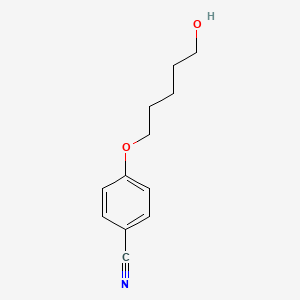
4-((5-Hydroxypentyl)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Hydroxypentyl)oxy)benzonitrile is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzonitrile, where a hydroxypentyl group is attached to the benzene ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Hydroxypentyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+5-BromopentanolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Hydroxypentyl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF followed by the addition of an alkyl halide.
Major Products Formed
Oxidation: 4-((5-Oxopentyl)oxy)benzonitrile.
Reduction: 4-((5-Hydroxypentyl)oxy)benzylamine.
Substitution: 4-((5-Alkoxypentyl)oxy)benzonitrile.
Aplicaciones Científicas De Investigación
4-((5-Hydroxypentyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((5-Hydroxypentyl)oxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl and nitrile groups can form specific interactions with active sites, influencing the compound’s activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
4-((5-Hydroxypentyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-((5-Hydroxypentyl)oxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-((5-Hydroxypentyl)oxy)benzylamine: The nitrile group is reduced to an amine.
Uniqueness
4-((5-Hydroxypentyl)oxy)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(5-hydroxypentoxy)benzonitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-11-4-6-12(7-5-11)15-9-3-1-2-8-14/h4-7,14H,1-3,8-9H2 |
Clave InChI |
NWAPHNOKKMOZFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


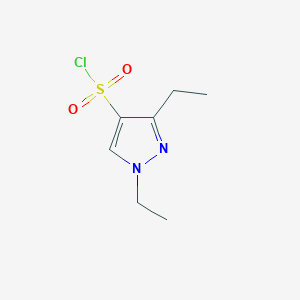
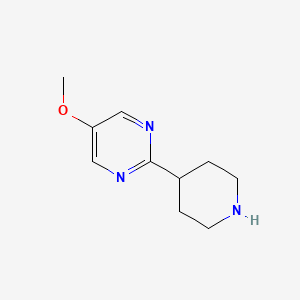
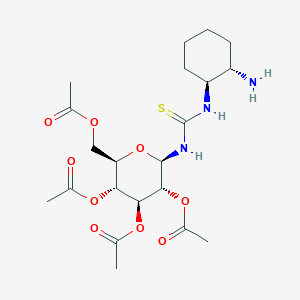
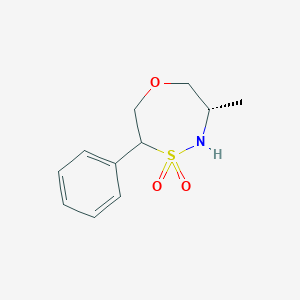
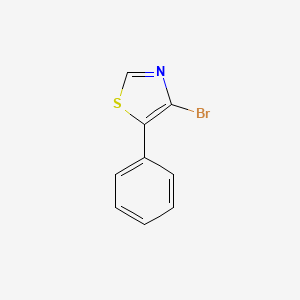
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
